

Dasatinib (C₂₅H₁₉CIN₄O₄S): A Review of Synthetic and Purification Methodologies

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Compound of Interest

Compound Name: C₂₅H₁₉CIN₄O₄S

Cat. No.: B12189681

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Introduction: Dasatinib, with the chemical formula **C₂₅H₁₉CIN₄O₄S**, is a potent, orally active, multi-targeted kinase inhibitor.^[1] It is a crucial therapeutic agent for managing certain types of cancer and is commercially available under the trade name Sprycel®.^[1] This document outlines the key synthetic routes and purification strategies for Dasatinib, tailored for researchers and professionals in drug development.

Synthetic Pathways

Several synthetic routes for Dasatinib have been documented in scientific literature, each with distinct starting materials and intermediate steps. Below is a summary of prominent methods.

Route 1: Synthesis via Ortho-Lithiation

One of the earliest syntheses involves a sulfur-directed ortho-lithiation of 2-chlorothiazole. This intermediate then undergoes a nucleophilic reaction with 1-chloro-2-isocyanato-3-methylbenzene to form the core amide structure.^[2] Subsequent steps involve protecting group chemistry and coupling with key intermediates to yield Dasatinib.^{[2][3]}

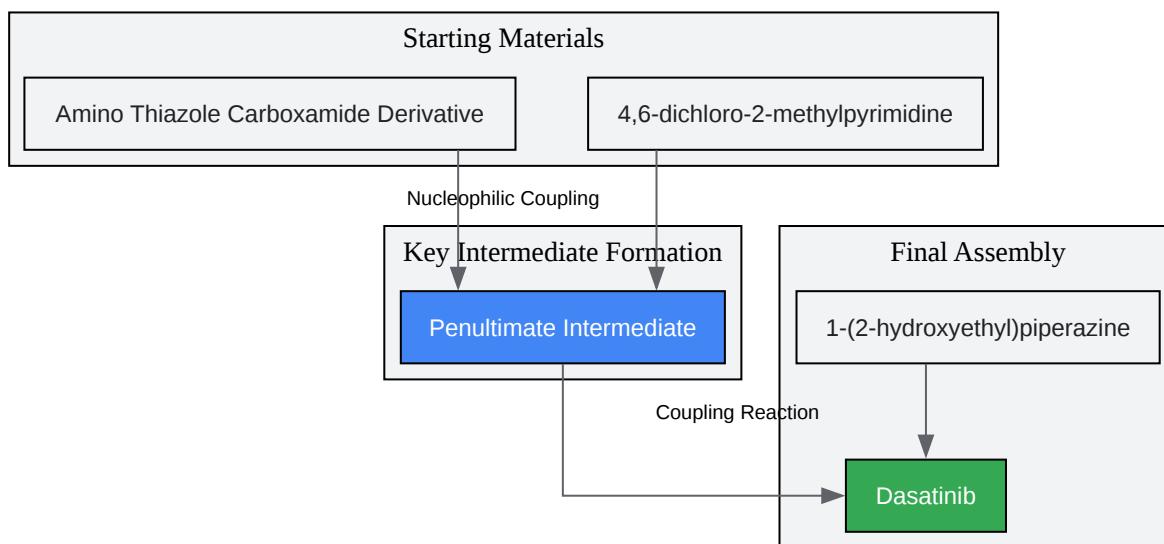
Route 2: Synthesis from Amino Thiazole Carboxamide

A common and efficient approach starts with the nucleophilic coupling of an amino thiazole carboxamide derivative with 4,6-dichloro-2-methylpyrimidine.^{[1][2]} The resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine to complete the synthesis.^{[1][2][3]} This route is noted for its efficiency and is used in commercial production.^[2]

Route 3: Synthesis via α -bromination

Another reported method begins with the α -bromination of β -ethoxyacrylamide, followed by a coupling reaction with a thiourea compound. The resulting intermediate is then condensed with 1-(2-hydroxyethyl)piperazine to form a Dasatinib solvate, which is subsequently converted to Dasatinib monohydrate.[1][2]

The following diagram illustrates a generalized workflow for a common Dasatinib synthesis.



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Caption: A generalized synthetic workflow for Dasatinib.

Purification Techniques

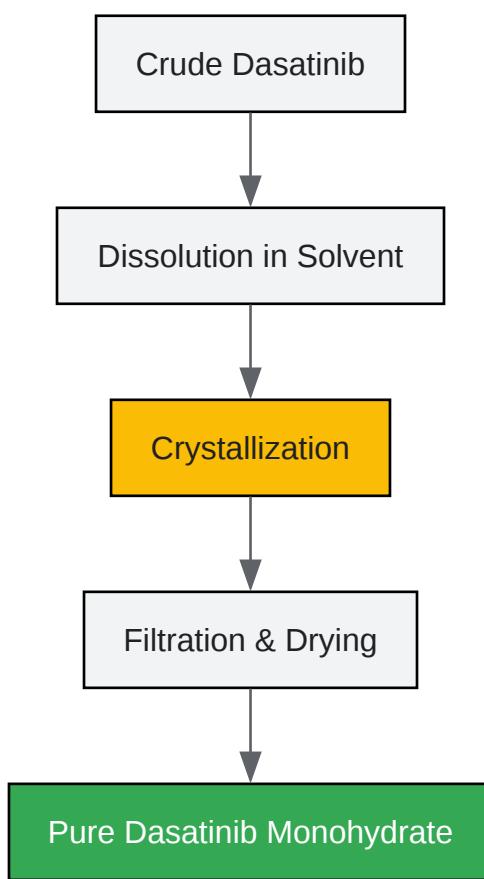
The purification of the final Dasatinib product is critical to ensure high purity and remove any unreacted starting materials, byproducts, or residual solvents.

Crystallization: Dasatinib is often purified by crystallization. It is known to form various solvates, and the commercial product is a monohydrate.[1] The process typically involves dissolving the

crude product in a suitable solvent system, such as aqueous ethanol, and allowing the pure crystalline form to precipitate upon cooling or solvent manipulation.[1][2]

Chromatography: Column chromatography is a standard technique for purifying intermediates throughout the synthesis.[2] This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product with high purity.

The general purification workflow is depicted below.



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Caption: A typical purification workflow for Dasatinib.

Summary of Reported Yields and Purity

The efficiency of Dasatinib synthesis varies depending on the chosen route. The following table summarizes reported yields and purity from various synthetic methods.

Synthetic Route Description	Number of Stages	Overall Yield	Final Purity (HPLC)	Reference
Nucleophilic displacement (Route A)	4	68%	>99.80%	[2]
Nucleophilic displacement (Route B)	4	61%	>99.80%	[2]
α -bromination of β -ethoxyacrylamide	3	59%	N/A	[1][2]
Synthesis starting from 2-bromothiazole-5-carboxylic acid	N/A	~82.5%	N/A	[4]

N/A: Not available in the cited source.

Experimental Protocols: General Methodologies

While specific, step-by-step protocols are proprietary and vary between laboratories, the following outlines the general methodologies for the key reactions described in the literature.

1. Nucleophilic Coupling of Thiazole and Pyrimidine Rings: This reaction typically involves dissolving the amino thiazole carboxamide and the dichloromethylpyrimidine in an appropriate aprotic solvent, such as tetrahydrofuran (THF). A strong base, like sodium hydride or sodium tert-butoxide, is added to facilitate the deprotonation of the amine and subsequent nucleophilic attack on the pyrimidine ring. The reaction is often run at room temperature overnight.[\[2\]](#)
2. Final Coupling with Piperazine Derivative: The penultimate intermediate is reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent. The reaction conditions can vary, with some methods employing refluxing dioxane, while others perform the reaction at a lower temperature

(e.g., 80°C).[2][3] Following the reaction, the addition of water is often used to precipitate the Dasatinib monohydrate.[1][2]

3. Purification by Crystallization: The crude Dasatinib is dissolved in a solvent mixture, such as 80% aqueous ethanol, at an elevated temperature (e.g., 75°C).[1][2] The solution is then cooled, allowing the purified Dasatinib monohydrate to crystallize. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

It is important to note that derivatives of Dasatinib have also been synthesized for further research, for example, through esterification with amino acids and fatty acids to explore improved kinase specificity.[5] These syntheses often employ standard coupling reagents like EDC/HOBt.[5]

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